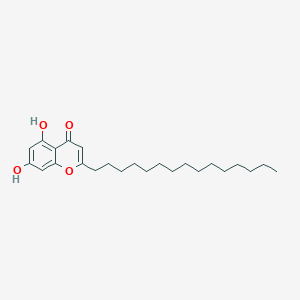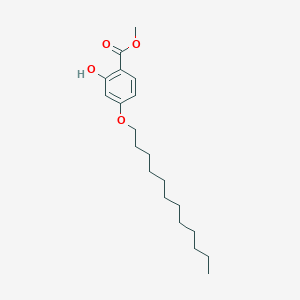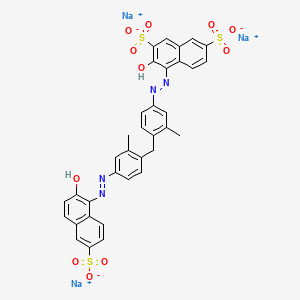
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt is a complex organic compound. It is characterized by its azo groups and sulfonic acid functionalities, which contribute to its unique chemical properties and applications. This compound is often used in various industrial and research settings due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt typically involves multiple steps. The process begins with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by azo coupling reactions, where diazonium salts react with aromatic compounds to form azo bonds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization, filtration, and drying to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions, where other functional groups replace the sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and catalysts being employed.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield quinones, while reduction typically produces amines. Substitution reactions result in derivatives with different functional groups replacing the sulfonic acids.
Applications De Recherche Scientifique
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is employed in staining techniques and as a marker in biological assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt involves its interaction with molecular targets through its azo and sulfonic acid groups. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-, sodium salt
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[2-(4-nitrophenyl)diazenyl]-, sodium salt
Uniqueness
Compared to similar compounds, 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its multiple azo and sulfonic acid groups make it particularly versatile in various chemical and industrial applications.
Propriétés
Numéro CAS |
85030-31-5 |
|---|---|
Formule moléculaire |
C35H25N4Na3O11S3 |
Poids moléculaire |
842.8 g/mol |
Nom IUPAC |
trisodium;3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-2-methylphenyl]methyl]-3-methylphenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C35H28N4O11S3.3Na/c1-19-13-25(36-38-33-29-10-8-27(51(42,43)44)16-23(29)5-12-31(33)40)6-3-21(19)15-22-4-7-26(14-20(22)2)37-39-34-30-11-9-28(52(45,46)47)17-24(30)18-32(35(34)41)53(48,49)50;;;/h3-14,16-18,40-41H,15H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |
Clé InChI |
JCQYJQCWKAQBPK-UHFFFAOYSA-K |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)CC4=C(C=C(C=C4)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


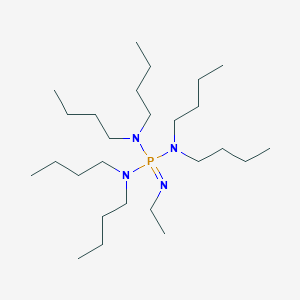
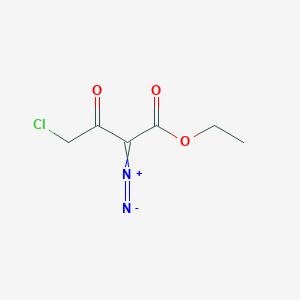


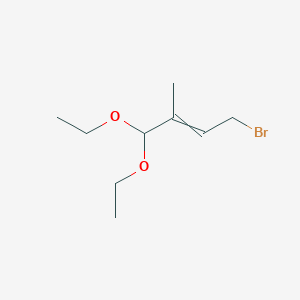

![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)

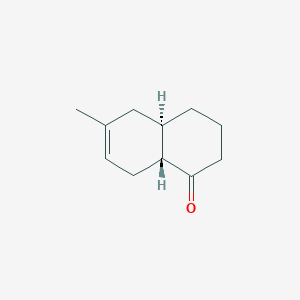

![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)
